

GDC-0134 Kinase Activity Assay: Application Notes and Protocols

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Compound of Interest

Compound Name: GDC-0134

Cat. No.: B10823787

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Introduction

GDC-0134 is a potent, selective, and orally bioavailable small-molecule inhibitor of Dual Leucine Zipper Kinase (DLK), also known as Mitogen-Activated Protein Kinase Kinase Kinase 12 (MAP3K12).[1][2][3] DLK is a key regulator of neuronal stress pathways and has been implicated in neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS).[1][3]

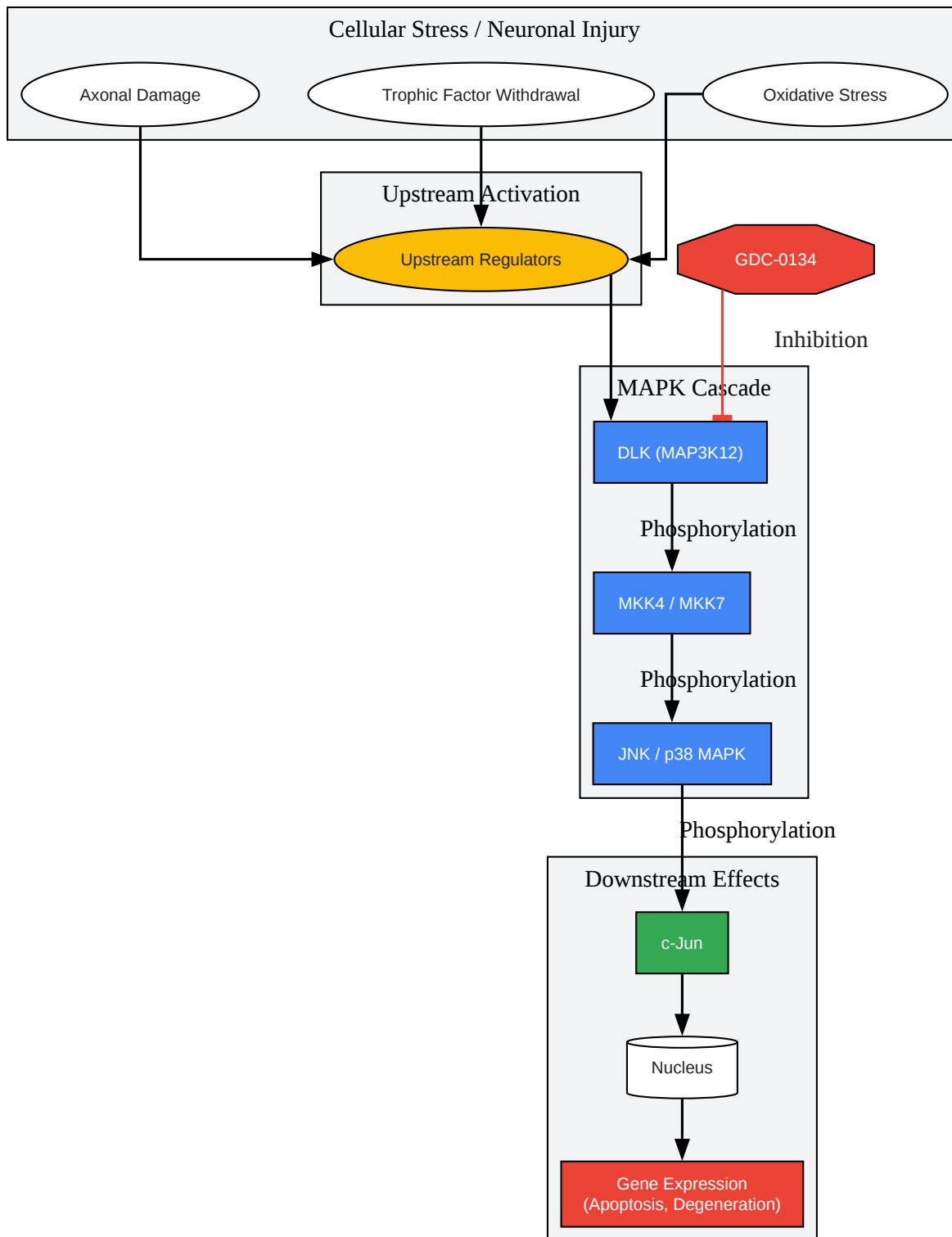
GDC-0134 was developed to block DLK activity and has been evaluated in preclinical and clinical studies.[2][3] Accurate and robust methods to assess the kinase activity of DLK and the inhibitory potential of compounds like **GDC-0134** are crucial for basic research and drug development.

These application notes provide detailed protocols and methodologies for determining the kinase activity of DLK and the inhibitory profile of **GDC-0134**. The protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies.

Signaling Pathway of Dual Leucine Zipper Kinase (DLK)

DLK is a central component of a signaling cascade that responds to neuronal injury and stress. Upon activation by upstream signals, DLK phosphorylates and activates downstream kinases, primarily MKK4 and MKK7. These, in turn, activate the c-Jun N-terminal Kinase (JNK) and p38

MAPK pathways. The activation of this cascade ultimately leads to the phosphorylation of transcription factors like c-Jun, which translocate to the nucleus and regulate the expression of genes involved in apoptosis and axon degeneration.



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Caption: The DLK signaling cascade in response to neuronal stress.

Quantitative Data: GDC-0134 Inhibition of DLK

The inhibitory potency of **GDC-0134** against DLK can be quantified using biochemical assays. The following table summarizes the reported inhibition constant (Ki) for **GDC-0134**.

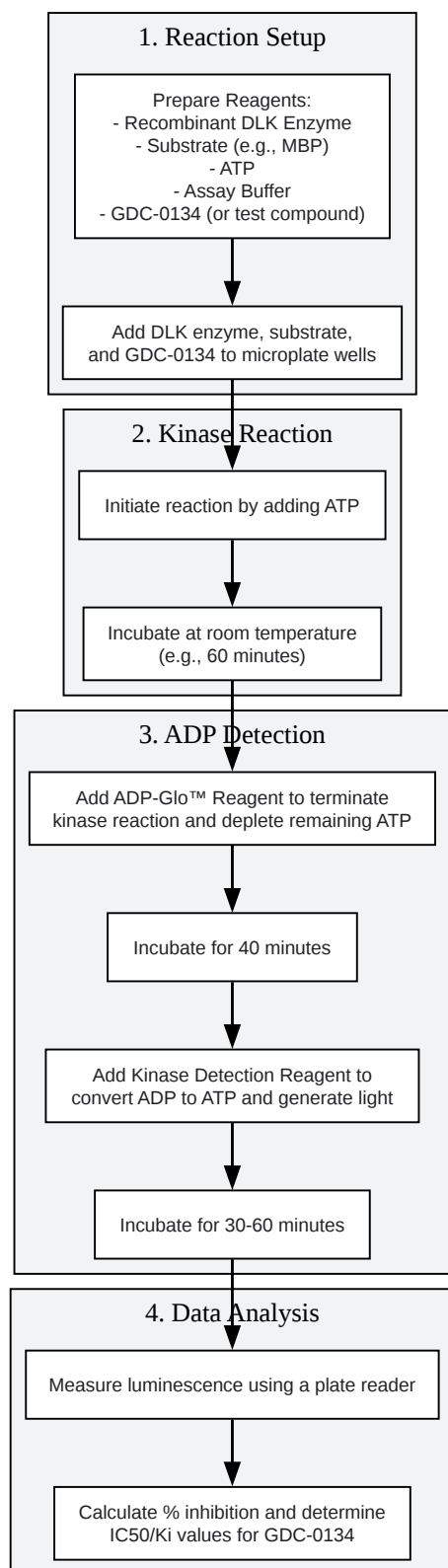
Compound	Target	Assay Type	Ki (nM)	Reference
GDC-0134	DLK	Biochemical Assay	1.5	[4]

Experimental Protocols

Biochemical Kinase Activity Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. This assay is well-suited for determining the activity of DLK and the potency of its inhibitors.

Experimental Workflow:



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Caption: Workflow for a typical **GDC-0134** kinase activity assay.

Materials:

- Recombinant human DLK (MAP3K12) enzyme[5]
- Myelin Basic Protein (MBP) as a substrate
- ATP
- **GDC-0134**
- ADP-Glo™ Kinase Assay Kit (Promega)
- Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- White, opaque 96-well or 384-well plates

Protocol:

- Compound Preparation: Prepare a serial dilution of **GDC-0134** in the kinase reaction buffer.
- Kinase Reaction Mixture: Prepare a master mix containing the recombinant DLK enzyme and MBP substrate in the kinase reaction buffer.
- Reaction Setup:
 - Add 5 µL of the **GDC-0134** serial dilution to the wells of a white, opaque microplate.
 - Add 2.5 µL of the kinase reaction mixture to each well.
 - Pre-incubate the plate at room temperature for 10 minutes.
- Initiate Kinase Reaction:
 - Add 2.5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the K_m for DLK.
 - Incubate the plate at room temperature for 60 minutes.
- ADP Detection:

- Add 10 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.
- Add 20 μ L of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides the necessary components for the luciferase reaction.
- Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a plate-reading luminometer.
 - The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
 - Calculate the percentage of inhibition for each **GDC-0134** concentration relative to a no-inhibitor control.
 - Plot the percent inhibition against the logarithm of the **GDC-0134** concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki can then be calculated from the IC₅₀ using the Cheng-Prusoff equation if the ATP concentration and Km of ATP for DLK are known.

Cellular Assay: Phospho-JNK (p-JNK) Measurement

To confirm the activity of **GDC-0134** in a cellular context, an assay measuring the phosphorylation of a downstream target of DLK, such as JNK, can be performed.

Principle:

This assay measures the levels of phosphorylated JNK (p-JNK) in cells treated with a stress-inducing agent and **GDC-0134**. A reduction in p-JNK levels in the presence of **GDC-0134** indicates inhibition of the DLK signaling pathway.

Materials:

- Neuronal cell line (e.g., SH-SY5Y or primary neurons)
- Cell culture medium and supplements
- **GDC-0134**
- Stress-inducing agent (e.g., Anisomycin, a potent activator of the JNK pathway)
- Lysis buffer
- Antibodies: primary antibody against p-JNK and a secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore)
- Detection reagents (e.g., ECL for western blotting or a fluorescent plate reader for in-cell westerns)

Protocol (Example using Western Blot):

- Cell Culture and Treatment:
 - Plate neuronal cells at an appropriate density and allow them to adhere overnight.
 - Pre-treat the cells with various concentrations of **GDC-0134** for 1-2 hours.
 - Induce cellular stress by adding a stress-inducing agent (e.g., Anisomycin) for a predetermined time (e.g., 30 minutes).
- Cell Lysis:
 - Wash the cells with cold PBS.
 - Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
 - Collect the cell lysates and determine the protein concentration.
- Western Blotting:
 - Separate equal amounts of protein from each sample by SDS-PAGE.

- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
- Incubate the membrane with a primary antibody specific for p-JNK overnight at 4°C.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the signal using an ECL substrate and an imaging system.
- To normalize the data, the membrane can be stripped and re-probed for total JNK or a housekeeping protein like GAPDH.
- Data Analysis:
 - Quantify the band intensities for p-JNK and the loading control.
 - Calculate the ratio of p-JNK to the loading control for each condition.
 - Determine the concentration-dependent inhibition of JNK phosphorylation by **GDC-0134**.

Conclusion

The provided protocols offer robust and reliable methods for assessing the kinase activity of DLK and the inhibitory effects of **GDC-0134**. The ADP-Glo™ biochemical assay is a versatile platform for high-throughput screening and detailed kinetic analysis, while the cellular p-JNK assay provides a means to confirm the on-target activity of **GDC-0134** within a physiological context. These methods are essential tools for researchers and drug developers working on DLK inhibitors and related neurodegenerative disease therapeutics.

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